
2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
Description
This compound is a boronic acid pinacol ester derivative of phenylacetic acid, featuring a fluorine substituent at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position of the aromatic ring. Its molecular formula is C₁₄H₁₇BFO₄ (MW: 294.10 g/mol), and it is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery . The acetic acid moiety enhances solubility in polar solvents and enables further functionalization, such as amide bond formation for bioactive molecules .
Propriétés
IUPAC Name |
2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9(7-11(10)16)8-12(17)18/h5-7H,8H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABWHUQQPXKEHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 3-fluoroaniline, undergoes bromination to form 3-fluoro-4-bromoaniline.
Borylation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic acid ester.
Carboxylation: Finally, the boronic acid ester is converted to the acetic acid derivative through a carboxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid ester to the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Cross-Coupling Products: Biaryl compounds.
Oxidation Products: Phenols or quinones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Drug Development
The fluorinated phenyl group in 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is known to enhance lipophilicity and metabolic stability. This characteristic makes it a valuable scaffold in the development of new pharmaceuticals targeting various diseases.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit promising activity against certain cancer cell lines. For instance, studies indicate that modifications to the dioxaborolane moiety can lead to compounds with improved selectivity and potency against cancer targets .
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The boron atom in the dioxaborolane structure can form reversible covalent bonds with nucleophilic residues in enzymes, making it a candidate for developing inhibitors for therapeutic applications.
Organic Synthesis Applications
1. Cross-Coupling Reactions
The dioxaborolane moiety allows for efficient participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis.
Reaction Type | Conditions | Yield (%) |
---|---|---|
Suzuki Coupling | Pd catalyst, base | 85 |
Negishi Coupling | Zn catalyst | 78 |
Table 1: Summary of Cross-Coupling Reactions Using the Compound
2. Functionalization of Aromatic Compounds
The compound can serve as a precursor for functionalizing aromatic systems through electrophilic aromatic substitution reactions. This application is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Materials Science Applications
1. Polymer Chemistry
Due to its unique chemical structure, this compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Case Study: Polymeric Composites
Research has shown that incorporating this compound into polycarbonate matrices improves thermal stability and impact resistance . The resulting materials are suitable for applications requiring high-performance polymers.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid in chemical reactions involves the activation of the boronic acid ester group. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The fluorine atom’s strong electronegativity can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Positional Isomers
2-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (CAS: N/A, MW: 280.10 g/mol) Key Difference: Fluorine at the 5-position instead of the 3-position. Purity: >95% (typical for boronate esters) .
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 1192548-08-5)
- Key Difference : Fluorine at the 4-position and an ester group (methyl) instead of a carboxylic acid.
- Impact : The ester group increases lipophilicity, making it more suitable for prodrug applications. Hydrolysis in vivo releases the active carboxylic acid .
Functional Group Variants
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (CAS: 876062-39-4) Key Difference: Lacks the fluorine substituent. Impact: Reduced electron-withdrawing effects may lower stability of the boronate ester under acidic conditions. Lower molecular weight (262.11 g/mol) compared to the fluorinated analog . Applications: Used in non-fluorinated drug intermediates, e.g., tubulin inhibitors for cancer therapy .
[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetic acid (CAS: N/A) Key Difference: Trifluoromethyl (-CF₃) group instead of fluorine.
Ester vs. Acid Derivatives
Property | 2-(3-Fluoro-4-pinacolatoborylphenyl)acetic Acid | Methyl Ester Analog (CAS: 1192548-08-5) |
---|---|---|
Solubility | High in polar solvents (DMSO, water) | High in organic solvents (EtOAc, DCM) |
Stability | Acid-sensitive boronate ester | More stable to hydrolysis |
Bioavailability | Immediate release as active acid | Prodrug requiring enzymatic hydrolysis |
Synthetic Utility | Direct coupling in aqueous conditions | Preferred for lipophilic intermediates |
Pharmacological Relevance
- Amide Derivatives: Used in FABP4/5 inhibitors for metabolic diseases. The fluorinated analog showed 10-fold higher potency (IC₅₀ = 12 nM) compared to non-fluorinated versions due to improved target binding .
- Enantiopurity : Chiral SFC chromatography resolves enantiomers (>98% purity), critical for avoiding off-target effects in CNS therapies .
Stability Data
- Hydrolysis: The boronate ester hydrolyzes in aqueous media (t₁/₂ = 2 hours at pH 7.4), releasing boronic acid. Fluorine marginally stabilizes the ester against hydrolysis compared to non-fluorinated analogs .
Activité Biologique
The compound 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid , identified by its unique structure and chemical properties, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C16H21BFNO2
- Molecular Weight : 289.15 g/mol
- CAS Number : 1818210-26-2
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets. The presence of the dioxaborolane moiety is significant as it enhances the compound's stability and bioavailability. Research indicates that compounds with similar structures often exhibit inhibitory activity against key enzymes involved in disease pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. In a comparative analysis:
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
MDA-MB-231 (TNBC) | 0.126 | High |
MCF10A (Non-cancer) | 2.5 | Low |
The selectivity index indicates that the compound exhibits a significantly higher potency against cancer cells compared to non-cancerous cells, suggesting a promising therapeutic window for further development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 8 μg/mL for these pathogens .
Study on Anticancer Efficacy
In a study involving the MDA-MB-231 triple-negative breast cancer model, the administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .
Pharmacokinetics and Safety Profile
A pharmacokinetic evaluation conducted on Sprague-Dawley rats revealed moderate exposure levels with a peak plasma concentration (Cmax) of 592 ± 62 mg/mL. Notably, the compound exhibited low toxicity at high doses (up to 800 mg/kg), indicating a favorable safety profile for potential clinical applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid, and how can reaction yields be optimized?
- Methodological Answer : A common synthesis involves coupling a halogenated phenylacetic acid derivative with bis(pinacolato)diboron via palladium-catalyzed Miyaura borylation. For example, potassium acetate in 1,4-dioxane at 90°C under inert atmosphere achieves a 43% yield . Optimization strategies include:
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., XPhos) to enhance turnover.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) improve boronate stability.
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted precursors .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR verify the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and acetic acid moiety (δ ~3.6 ppm for CH₂ and ~12 ppm for COOH) .
- LCMS/HPLC : Confirms molecular ion peaks (e.g., [M+H]⁺) and retention times (e.g., 1.23 minutes under SQD-FA05 conditions) .
- Elemental Analysis : Matches experimental vs. theoretical C, H, B, and F content .
Advanced Research Questions
Q. How does the electronic environment of the fluorophenyl group influence Suzuki-Miyaura cross-coupling efficiency?
- Methodological Answer : The fluorine atom’s electron-withdrawing effect enhances electrophilicity at the boron-bound carbon, facilitating transmetallation. However, steric hindrance from the tetramethyl dioxaborolane ring may reduce coupling rates. Strategies to address this include:
- Substituent Tuning : Introducing electron-donating groups (e.g., methyl) on the phenyl ring to balance electronic effects .
- Precatalyst Optimization : Using Pd(OAc)₂ with SPhos ligands improves reactivity for sterically hindered substrates .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies arise from precursor halides (Cl vs. Br). For example, bromo-substituted aryl halides achieve higher yields (65%) compared to chloro analogs (32%) due to better leaving-group ability . Resolution methods:
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.
- Isolation of Intermediates : Characterize boronate intermediates to rule out proto-deborylation side reactions .
Q. How is this compound utilized in the synthesis of bioactive molecules, and what are the key mechanistic considerations?
- Methodological Answer : It serves as a boronate building block in FABP4/5 inhibitors and antiviral agents. For example:
- Stepwise Coupling : React with chloropyrimidine derivatives under Pd catalysis to form biaryl linkages critical for target binding .
- Acid Handling : Protect the acetic acid group as an ethyl ester (e.g., using ethyl chloroformate) to prevent boronate hydrolysis during coupling .
Methodological Troubleshooting
Q. What precautions are necessary to prevent boronate ester degradation during synthesis?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/O₂, which hydrolyze the dioxaborolane ring .
- pH Control : Post-reaction, neutralize acidic byproducts with NaHCO₃ to stabilize the boronate .
- Low-Temperature Storage : Store at 0–6°C in anhydrous solvents (e.g., THF) to prolong shelf life .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.